molecular formula C25H40F2O6 B587496 O-Tetrahydropyranyl Lubiprostone-d7 CAS No. 1246812-24-7

O-Tetrahydropyranyl Lubiprostone-d7

Cat. No.: B587496
CAS No.: 1246812-24-7
M. Wt: 481.629
InChI Key: KPXLSWFJVXGWOV-QKDWIZOESA-N
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Description

O-Tetrahydropyranyl Lubiprostone-d7 is a deuterated analog of Lubiprostone, a medication primarily used for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. This compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecular structure, making it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Tetrahydropyranyl Lubiprostone-d7 involves the incorporation of deuterium atoms into the molecular structure of Lubiprostone. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled reaction conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield. Quality control measures are implemented to monitor the incorporation of deuterium and the overall quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-Tetrahydropyranyl Lubiprostone-d7 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

O-Tetrahydropyranyl Lubiprostone-d7 has several scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the fate of Lubiprostone in biological systems.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new drugs and formulations

Mechanism of Action

The mechanism of action of O-Tetrahydropyranyl Lubiprostone-d7 is similar to that of Lubiprostone. It acts by specifically activating chloride channels, particularly the ClC-2 chloride channels, in the gastrointestinal tract. This activation promotes the secretion of chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Comparison with Similar Compounds

Similar Compounds

    Lubiprostone: The parent compound, used for treating chronic idiopathic constipation and irritable bowel syndrome with constipation.

    Lubiprostone-D7: Another deuterated analog of Lubiprostone, used for similar research purposes.

Uniqueness

O-Tetrahydropyranyl Lubiprostone-d7 is unique due to the presence of the tetrahydropyranyl group and deuterium atoms, which enhance its stability and make it suitable for specific research applications. The deuterium atoms provide a distinct advantage in tracing studies and mass spectrometry .

Properties

CAS No.

1246812-24-7

Molecular Formula

C25H40F2O6

Molecular Weight

481.629

IUPAC Name

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2

InChI Key

KPXLSWFJVXGWOV-QKDWIZOESA-N

SMILES

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F

Synonyms

(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; 

Origin of Product

United States

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